4-Methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
4-Methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with a complex structure that includes a tetrahydronaphthalene core. This compound is part of a broader class of tetrahydronaphthalenes, which are known for their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the hydrogenation of naphthalene derivatives. One common method includes the catalytic hydrogenation of 4-Methyl-N-propyl-naphthalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like Pd/C.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated amine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
4-Methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with various molecular targets. It is known to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well. This compound may also act on dopamine pathways, similar to other tetrahydronaphthalene derivatives .
Comparison with Similar Compounds
2-Aminotetralin: A stimulant drug with a similar tetrahydronaphthalene structure.
5-OH-DPAT: A derivative known for its effects on serotonin receptors.
Uniqueness: 4-Methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple neurotransmitter systems makes it a compound of interest in neuropharmacological research .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H21N/c1-3-10-15-14-9-8-11(2)12-6-4-5-7-13(12)14/h4-7,11,14-15H,3,8-10H2,1-2H3 |
InChI Key |
YJUMYJJKNVMYKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CCC(C2=CC=CC=C12)C |
Origin of Product |
United States |
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